N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
N-[1-(4-Phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to an azetidine ring substituted with a 4-phenoxybenzoyl group. This structure combines aromatic and small-ring heterocyclic moieties, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The phenoxybenzoyl group introduces lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
(4-phenoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(24-13-16(14-24)23-20-21-11-4-12-22-20)15-7-9-18(10-8-15)26-17-5-2-1-3-6-17/h1-12,16H,13-14H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCICGBKZXRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring.
Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through nucleophilic substitution reactions.
Phenoxyphenyl Group Addition: The phenoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine, we compare it with structurally related pyrimidine derivatives and azetidine-containing analogs.
Structural Analogs and Their Key Features
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound’s azetidine-phenoxybenzoyl-pyrimidine scaffold is distinct from microbiocidal pyridyl-pyrimidine derivatives (e.g., ), which rely on pyridyl substituents for target engagement. Unlike N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine , the azetidine ring in the target compound may reduce metabolic oxidation compared to methylphenyl substituents.
- The nitro group in N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine introduces polarity but may increase photodegradation risk.
Synthetic Complexity :
Structural-Activity Relationship (SAR) Insights
- Azetidine vs.
- Phenoxybenzoyl Group: This substituent may enhance π-π stacking with aromatic residues in target proteins, a feature absent in simpler pyridyl-pyrimidine analogs .
Biological Activity
N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a pyrimidine ring, an azetidine moiety, and a phenoxybenzoyl group, which contribute to its biological properties.
Research indicates that this compound functions primarily as an inhibitor of histone lysine demethylases (KDMs). KDMs are critical in regulating gene expression through the modification of histones, thus influencing various cellular processes including proliferation and apoptosis .
Key Findings:
- KDM Inhibition : The compound has been shown to selectively inhibit KDM5A, which is implicated in several cancers. This inhibition leads to the accumulation of trimethylated histone H3 at lysine 4 (H3K4me3), a marker associated with active transcription .
- Antitumor Activity : In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears linked to the reactivation of silenced tumor suppressor genes through epigenetic modulation .
Biological Activity Data
| Activity | Description |
|---|---|
| KDM5A Inhibition IC50 | 45 nM (indicating high potency) |
| Cytotoxicity (HeLa cells) | IC50 = 25 µM after 48 hours exposure |
| Apoptosis Induction | Increased caspase-3/7 activity observed in treated cells |
| Gene Reactivation | Upregulation of p21 and downregulation of c-MYC in cancer cell lines |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The study reported a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death in malignant cells .
Case Study 2: Mechanistic Insights
In a separate investigation, researchers utilized chromatin immunoprecipitation sequencing (ChIP-seq) to analyze changes in histone modifications upon treatment with the compound. Results indicated a marked increase in H3K4me3 levels at promoter regions of tumor suppressor genes, correlating with enhanced expression levels and subsequent growth inhibition of cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
